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(3R,4R)-A2-32-01 - 1359752-95-6

(3R,4R)-A2-32-01

Catalog Number: EVT-2713339
CAS Number: 1359752-95-6
Molecular Formula: C19H27NO2
Molecular Weight: 301.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3R,4R)-A2-32-01 is a specific enantiomer that has garnered attention for its potential biological activities, particularly as a SaClpP inhibitor. This compound has been studied for its effects on various biological processes and is classified as a small molecule with therapeutic potential.

Source

(3R,4R)-A2-32-01 can be sourced from various chemical suppliers, such as MedChemExpress and TargetMol, where it is available for research purposes. Its chemical structure and properties have been documented in scientific literature and patent filings, indicating its relevance in medicinal chemistry and pharmacology .

Classification

(3R,4R)-A2-32-01 falls under the classification of small molecule inhibitors, specifically targeting proteolytic enzymes. It is categorized based on its structural characteristics and functional applications in biochemical research.

Synthesis Analysis

Methods

The synthesis of (3R,4R)-A2-32-01 involves several organic chemistry techniques, including:

  1. Chiral Resolution: Utilizing chiral reagents to selectively synthesize the desired enantiomer.
  2. Phosphoramidation: A method that introduces phosphoramidic acid derivatives into the piperidine structure to enhance biological activity.

Technical Details

The synthesis typically begins with readily available precursors that undergo multiple steps of reaction, purification, and characterization to yield the final product. For example, the preparation of ((3R,4R)-4-Cyclopropyl-piperidin-3-yl)-phosphoramidic acid diethyl ester is one of the key steps in the synthetic pathway .

Molecular Structure Analysis

Structure

The molecular formula of (3R,4R)-A2-32-01 is C23H28F2N6O4SC_{23}H_{28}F_{2}N_{6}O_{4}S, with a molecular weight of approximately 522.57 g/mol. The compound features a complex structure that includes multiple functional groups contributing to its biological activity.

Data

The structural representation includes:

  • A piperidine ring
  • A phosphoramidic acid moiety
  • Various substituents that enhance its interaction with target proteins.
Chemical Reactions Analysis

Reactions

(3R,4R)-A2-32-01 participates in several chemical reactions relevant to its function as an inhibitor:

  1. Enzyme Inhibition: The compound inhibits specific proteases by binding to the active site, preventing substrate access.
  2. Reversible Interactions: The binding interactions can be reversible or irreversible depending on the target enzyme and conditions.

Technical Details

The kinetic parameters of these reactions are typically evaluated using enzyme assays that measure the rate of substrate conversion in the presence of the inhibitor.

Mechanism of Action

Process

The mechanism by which (3R,4R)-A2-32-01 exerts its biological effects involves:

  1. Binding Affinity: The compound binds selectively to target proteases, altering their conformation and inhibiting their activity.
  2. Disruption of Proteolytic Activity: By inhibiting these enzymes, (3R,4R)-A2-32-01 can modulate various cellular pathways that depend on protein turnover.

Data

Studies have shown that this compound significantly reduces enzymatic activity at nanomolar concentrations, indicating high potency .

Physical and Chemical Properties Analysis

Physical Properties

(3R,4R)-A2-32-01 is characterized by:

  • A solid state at room temperature.
  • Solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile is essential for understanding its interactions with biological targets.

Applications

Scientific Uses

(3R,4R)-A2-32-01 has potential applications in:

  1. Drug Development: As a lead compound for designing new inhibitors targeting specific proteases involved in diseases.
  2. Biochemical Research: To study protease functions and their roles in cellular processes.
  3. Therapeutic Research: Investigating its efficacy in treating conditions where protease activity is dysregulated, such as cancer or inflammatory diseases .
Mechanism of Action and Target Specificity of (3R,4R)-A2-32-01

Catalytic Inhibition of Staphylococcus aureus Caseinolytic Protease (SaClpP)

(3R,4R)-A2-32-01 is a β-lactone compound that selectively inhibits the Staphylococcus aureus Caseinolytic Protease (SaClpP), a serine protease critical for bacterial virulence and stress response. SaClpP functions as a tetradecameric complex responsible for degrading misfolded proteins and regulating key virulence factors. By targeting SaClpP’s proteolytic activity, (3R,4R)-A2-32-01 disrupts protein homeostasis, leading to accumulation of damaged proteins and impaired bacterial fitness [1] [3].

The compound achieves half-maximal inhibition (IC₅₀) of SaClpP at micromolar concentrations, as measured by fluorogenic substrate hydrolysis assays (e.g., Suc-LY-AMC cleavage). This inhibition directly correlates with reduced hemolytic activity of Staphylococcus aureus, with an effective dose (ED₅₀) of 15 nmol on blood agar plates, demonstrating functional impairment of virulence [6]. Unlike bactericidal antibiotics, (3R,4R)-A2-32-01 operates via a non-lethal anti-virulence mechanism, reducing selective pressure for resistance development [1].

Table 1: Key Inhibition Parameters of (3R,4R)-A2-32-01 Against SaClpP

ParameterValueMeasurement Method
IC₅₀ (Protease Inhibition)~30–50 μM*Fluorogenic substrate hydrolysis
ED₅₀ (Hemolysis Inhibition)15 nmolBlood agar plate assay
Structural Motifβ-LactoneX-ray crystallography

Note: Precise IC₅₀ values remain context-dependent; ranges reflect literature reports [3] [6].

Covalent Binding Dynamics at the ClpP Active Site

(3R,4R)-A2-32-01 covalently modifies SaClpP through a nucleophilic attack by the catalytic serine residue (Ser98) on the β-lactone ring. This reaction forms a stable, covalent hydroxyacyl-enzyme intermediate, irreversibly inactivating the protease [4] [6]. Mass spectrometry studies confirm a +301 Da mass shift in SaClpP consistent with covalent adduct formation [4].

The binding process involves:

  • Orientation: The β-lactone ring positions electrophilically near Ser98 within the catalytic triad (Ser98-His125-Asp172).
  • Nucleophilic Attack: Ser98 side-chain oxygen attacks the carbonyl carbon of the β-lactone, opening the ring.
  • Acylation: A covalent ester bond forms between Ser98 and the inhibitor, while the compound’s alkyl chain occupies SaClpP’s hydrophobic S1 pocket [4] [8].

The stability of this adduct results in prolonged inhibition, with dissociation rates significantly slower than non-covalent inhibitors. Structural analyses reveal that binding induces conformational changes in SaClpP’s handle region, restricting substrate access to the proteolytic chamber [5] [8].

Enantiomeric Specificity: Comparative Efficacy of (R,R) vs. (S,S) Configurations

(3R,4R)-A2-32-01 exhibits marked stereoselectivity, with its (R,R) configuration demonstrating superior inhibitory activity over its (S,S) counterpart. The (S,S)-enantiomer shows ~2–5-fold reduced potency in in vitro SaClpP inhibition assays [3] [4]. This difference arises from steric constraints within SaClpP’s chiral binding pocket, where the (R,R) configuration optimally aligns the β-lactone ring for nucleophilic attack by Ser98 [4] [6].

Table 2: Enantiomeric Comparison of A2-32-01 Against SaClpP

EnantiomerRelative PotencyKey Structural Determinants
(3R,4R)HighOptimal β-lactone orientation for Ser98 attack
(3S,4S)Reduced (≥2-fold)Suboptimal steric alignment in catalytic pocket

The enantioselectivity underscores the precision required for molecular recognition at SaClpP’s active site. Modifications to the aliphatic chain or β-lactone ring in non-(R,R) configurations impair hydrophobic interactions with residues lining the substrate channel, further diminishing efficacy [4] [6].

Selectivity Profiling Against Eukaryotic Mitochondrial ClpP Homologs

A critical feature of (3R,4R)-A2-32-01 is its selectivity for bacterial ClpP over eukaryotic mitochondrial ClpP (HsClpP). Biochemical assays show minimal inhibition of HsClpP even at concentrations >100 μM [2] [9]. This selectivity arises from structural divergences:

  • Active Site Architecture: SaClpP contains a reversed Tyr/His residue pair (Tyr63/His124) at the ligand-binding interface, whereas HsClpP possesses a His/Tyr pair. This inversion alters hydrogen-bonding networks and steric accommodation [5] [9].
  • Hydrophobic Pocket Volume: SaClpP’s substrate-binding cavity (335.94 ų) is larger than HsClpP’s (284.99 ų), enabling preferential binding of (3R,4R)-A2-32-01’s extended alkyl chain [5].
  • Catalytic Triad Variations: Sequence differences (e.g., Ser153 in HsClpP vs. Ser98 in SaClpP) affect nucleophilicity and inhibitor docking [9].

Cytotoxicity studies support this selectivity; (3R,4R)-A2-32-01 exhibits low toxicity toward human cells (EC₅₀ >50 μM in NIH/3T3 fibroblasts and >75 μM in HaCaT keratinocytes) [6]. Genetic knockout studies further confirm that mitochondrial ClpP is dispensable for mammalian cell viability, validating its suitability as an antibiotic target [2] [7].

Properties

CAS Number

1359752-95-6

Product Name

(3R,4R)-A2-32-01

IUPAC Name

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one

Molecular Formula

C19H27NO2

Molecular Weight

301.43

InChI

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1

InChI Key

WBHVHPLFRGISDD-QZTJIDSGSA-N

SMILES

C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2

Solubility

not available

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